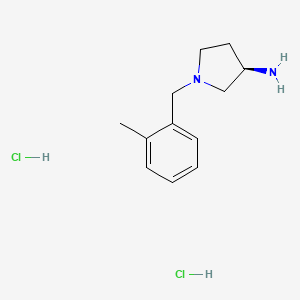

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Description

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is a derivative of pyrrolidin-3-amine, featuring a 2-methylbenzyl group attached to the nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name |

(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKGDBQTFBYHBN-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Benzylamine Derivation: The starting material, 2-methylbenzylamine, undergoes a reaction with a suitable electrophile to introduce the pyrrolidin-3-amine moiety.

Pyrrolidin-3-amine Formation: The intermediate compound is then cyclized to form the pyrrolidin-3-amine ring.

Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or aldehydes.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can lead to the formation of different derivatives with varied functional groups.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds similar to "(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride":

-

(R)-1-benzyl-3-amino-pyrrolidine and (S)-1-benzyl-3-amino-pyrrolidine :

- These are important chiral intermediates used in the synthesis of pharmaceuticals and agricultural chemicals .

- (R)-1-benzyl-3-amino-pyrrolidine can be used to synthesize anti-diabetic drugs like Dutogliptin, a DDP-4 suppressor . It can also be used in the synthesis of parasiticide four water beta-carboline derivatives .

- (S)-1-benzyl-3-amino-pyrrolidine can be used to synthesize muscarinic receptor antagonists for respiratory system treatment and novel rifomycin-based antibacterial drugs .

- Pyrrolidin-3-amine dihydrochloride :

-

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride :

- It has a wide range of applications in scientific research and is used as an intermediate in chemistry.

The search results also provide methods for synthesizing related compounds:

- A method for preparing (R)-1-benzyl-3-amino-pyrrolidine and (S)-1-benzyl-3-amino-pyrrolidine using chemical resolution techniques is described. The method uses racemic 1-benzyl-3-amino-pyrrolidine as a raw material and tartrate hydrate or its derivatives as a resolution reagent to achieve high yield and optical purity .

- A chiral synthesis method of (S)-3-amino pyrrolidine dihydrochloride using trans-4-hydroxyl-L-proline as a raw material is also mentioned .

Mechanism of Action

The mechanism by which (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

1-Phenylethylamine: Similar structure but lacks the pyrrolidin-3-amine moiety.

2-Methylbenzylamine: The parent compound without the pyrrolidin ring.

Pyrrolidin-3-amine: The core structure without the benzyl group.

Uniqueness: (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its combination of the pyrrolidin-3-amine core and the 2-methylbenzyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of pyrrolidine with 2-methylbenzyl chloride, resulting in a chiral amine that can exhibit diverse biological activities. The synthesis typically yields hydrochloride salts, which enhance solubility and stability in biological assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of various receptors and enzymes, influencing cellular pathways. Notably, it has shown affinity for serotonin receptors, particularly the 5-HT6 receptor, which plays a crucial role in neurotransmission and could be implicated in conditions such as depression and anxiety .

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. For example, compounds with similar structural features showed a significant reduction in cell viability, indicating potential for further development as anticancer agents .

2. Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Some pyrrolidine derivatives have shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.